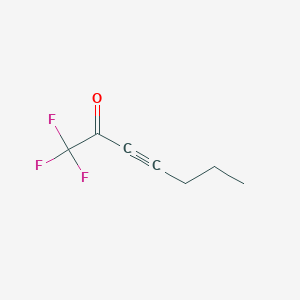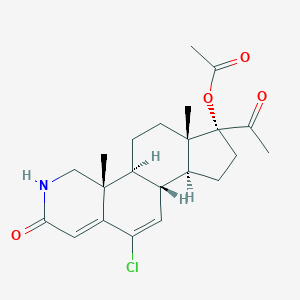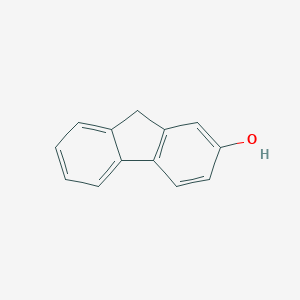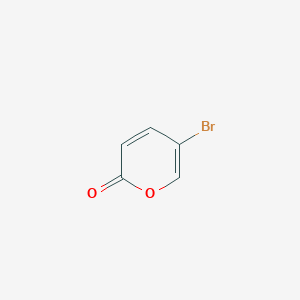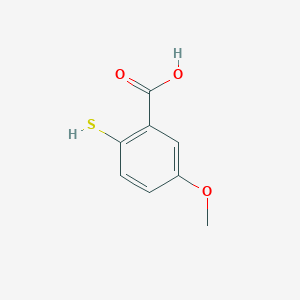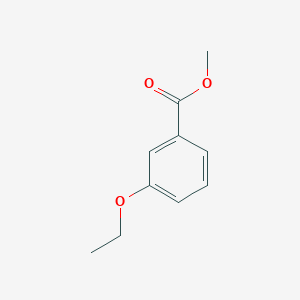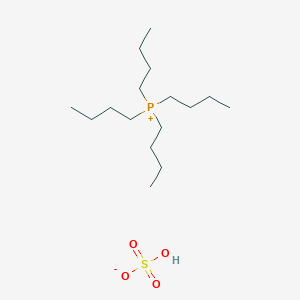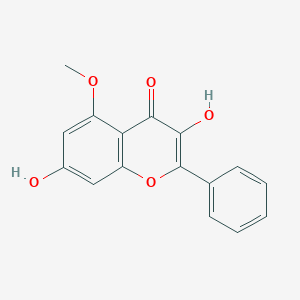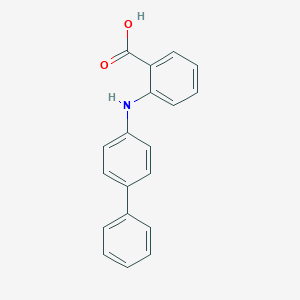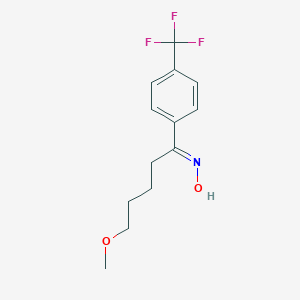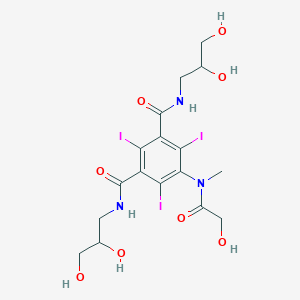
Iomeprol
Descripción general
Descripción
Iomeprol is a nonionic, monomeric iodinated contrast medium used primarily in X-ray imaging. It is known for its high solubility and low osmolality, making it a preferred choice for various diagnostic procedures. This compound is marketed under trade names such as Imeron and Iomeron . It is classified as a water-soluble, nephrotrophic, low osmolar X-ray contrast medium .
Aplicaciones Científicas De Investigación
Iomeprol has a wide range of applications in scientific research:
Chemistry: It is used as a contrast agent in various chemical analyses.
Biology: this compound is employed in biological studies to enhance imaging of biological tissues.
Medicine: Its primary use is in medical imaging, particularly in X-ray and computed tomography (CT) scans. It helps in visualizing blood vessels, organs, and other structures.
Industry: This compound is used in industrial applications where detailed imaging is required
Mecanismo De Acción
Iomeprol works by enhancing the contrast of X-ray images. It contains iodine atoms, which are highly effective at absorbing X-rays. When injected into the body, this compound increases the contrast between different tissues and structures, making them more visible on X-ray images. The compound is excreted unchanged via the kidneys .
Safety and Hazards
Iomeprol is well tolerated in clinical trials. Most adverse events were transient and of mild to moderate intensity and were similar to those observed with other contrast media . The substance is not metabolized in the human body but excreted in unchanged form. It is decomposed slowly and can therefore accumulate in the environment .
Análisis Bioquímico
Biochemical Properties
Iomeprol interacts with various biomolecules in the body. It is prepared for injection at a number of concentrations, each of which has osmolality and viscosity properties that are more favourable than other current nonionic monomers . The compound shows an unusually high solubility, which allows the formulation of contrast media with the lowest osmolalities and viscosities as compared with corresponding contrast media of the same category .
Cellular Effects
This compound is classified as a water-soluble, nephrotrophic, low osmolar X-ray contrast medium . Low osmolar non-ionic agents like this compound are better tolerated and less likely to cause side effects than the high osmolar ionic agents . It does not have clinically significant effects on the more important body systems and functions .
Molecular Mechanism
The molecular mechanism of this compound is primarily based on its function as a contrast agent. It enhances the visibility of certain tissues or structures during medical imaging. It is not metabolized in the human body but excreted in unchanged form .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to be well-tolerated over time. It does not significantly alter the behavioural functions or the physiological activities of the brain . It also has a remarkably high stability in its solutions .
Dosage Effects in Animal Models
When administered intravenously at very high dosages, this compound had no effect on the glomerular filtration rate, but increased both renal blood flow and diuresis. Proteinuria and enzymuria were also increased, albeit more transiently .
Metabolic Pathways
This compound is not metabolized in the human body but excreted in unchanged form . It is decomposed slowly and can therefore accumulate in the environment .
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through the bloodstream due to its use as an intravenous contrast agent . It is excreted via the kidneys .
Subcellular Localization
Due to its water-soluble nature, it is likely to be found in the cytoplasm and extracellular spaces rather than within organelles or bound to cellular structures .
Métodos De Preparación
The synthesis of Iomeprol involves several key steps:
Starting Material: The process begins with 5-dimethylamino-2,4,6-triiodoisophthalic acid.
Sulfonyl Chlorination Reaction:
Chloroacetylation Reaction: Chloroacetyl groups are added to the molecule.
Amidation Reaction: This step involves the formation of amide bonds.
Hydroxylation Reaction: Hydroxyl groups are introduced to the molecule.
The industrial production of this compound is designed to be efficient and environmentally friendly, ensuring high yield and stable quality .
Análisis De Reacciones Químicas
Iomeprol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can also occur, although they are less common.
Substitution: This compound can undergo substitution reactions, particularly involving its iodine atoms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
Propiedades
IUPAC Name |
1-N,3-N-bis(2,3-dihydroxypropyl)-5-[(2-hydroxyacetyl)-methylamino]-2,4,6-triiodobenzene-1,3-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22I3N3O8/c1-23(9(29)6-26)15-13(19)10(16(30)21-2-7(27)4-24)12(18)11(14(15)20)17(31)22-3-8(28)5-25/h7-8,24-28H,2-6H2,1H3,(H,21,30)(H,22,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJKDOADNQSYQEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22I3N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1049061 | |
| Record name | Iomeprol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
777.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78649-41-9 | |
| Record name | Iomeprol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78649-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iomeprol [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078649419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iomeprol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11705 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Iomeprol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IOMEPROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17E17JBP8L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is iomeprol eliminated from the body?
A1: this compound is primarily eliminated from the body unchanged via glomerular filtration, meaning it is excreted through the kidneys. [, , ] This process is generally rapid, with a majority of the administered dose excreted within 24 hours. [, , ]
Q2: What is the safety profile of this compound compared to other contrast agents?
A4: Numerous studies have demonstrated that this compound exhibits a favorable safety profile comparable to other low-osmolar contrast media. [, , , , , , , , , ] Specifically, it has shown similar safety and efficacy compared to non-ionic monomers like iopamidol, iohexol, and ioversol, with no significant differences observed. [] While this compound's diagnostic efficacy is comparable to iopromide, one study on 1200 patients indicated a significantly higher incidence of adverse events and reactions with iopromide. [] Importantly, this compound has demonstrated better tolerability and safety than the ionic dimer ioxaglate in specific applications like percutaneous coronary interventions, where ioxaglate caused a significantly higher incidence of allergy-like reactions. []
Q3: Does the iodine concentration of this compound influence its safety?
A5: Studies comparing this compound 300 mg I/ml with this compound 400 mg I/ml for abdominal angiography did not reveal statistically significant differences in various renal function parameters. [] Both concentrations induced osmotic diuresis and temporary effects on proximal tubular function, which were reversible. [] While higher iodine concentrations may enhance contrast in imaging, they may also increase the risk of adverse events. The choice of concentration should be individualized based on the clinical scenario and patient risk factors.
Q4: Are there specific patient populations where this compound use warrants caution?
A6: While generally safe, this compound, like all contrast agents, can induce adverse reactions. [, , ] A retrospective study suggested a higher severity of adverse reactions, albeit with a different profile, for this compound compared to iopromide. [, ] Patients with a history of allergic reactions to contrast media should be carefully evaluated before this compound administration.
Q5: Does this compound affect renal arterial tone?
A8: Contrary to the belief that contrast media constrict renal arteries, studies have shown that both iohexol and this compound relax isolated human and porcine renal arterial segments in vitro. [] This finding challenges the hypothesis that contrast-induced nephropathy results from direct vasoconstriction by the contrast agent on vascular smooth muscle. []
Q6: Does this compound impact red blood cell filterability?
A10: Yes, the osmotic effects of this compound can influence red blood cell filterability. [] When compared to iohexol and iothalamate, this compound demonstrated the least impact on filterability due to its lower osmolality. [] While this compound may cause minimal echinocytic changes in red blood cells, these changes have a negligible influence on filterability. []
Q7: Does this compound penetrate the blood-brain barrier?
A12: While this compound is not intended for intrathecal use, studies in dogs demonstrated that it can penetrate the blood-brain barrier after intrathecal administration. [] This penetration was evidenced by an increase in brain tissue density, as measured by Hounsfield units on CT scans, peaking 5–24 hours after injection. [] The extent of brain penetration was comparable to other commonly used myelographic contrast media like iopamidol, iohexol, and ioversol. [] These findings highlight the importance of careful consideration when administering this compound in patients with potential blood-brain barrier compromise.
Q8: How does iodine concentration affect this compound's performance in multislice CT of the pancreas?
A13: Studies indicate that a higher iodine concentration of this compound (400 mg/ml) leads to superior arterial phase contrast enhancement compared to a lower concentration (300 mg/ml) in multislice CT of the pancreas. [] This improved enhancement was observed in various structures, including the aorta, superior mesenteric artery, coeliac trunk, pancreas, pancreatic carcinomas, kidneys, spleen, and small intestine wall. [] The enhanced visualization of vessels with the higher concentration could potentially improve the diagnostic accuracy of MSCT in evaluating pancreatic pathology. []
Q9: Are there any promising developments in this compound formulations?
A14: Research on liposomal formulations of this compound shows promise for enhancing diagnostic capabilities. [, ] Preliminary findings indicate that these formulations may facilitate improved CT assessment of intrahepatic malignancies and enhance CT angiography procedures. [, ] These advancements highlight the potential for refining this compound delivery and expanding its clinical applications in the future.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



